BenchChemオンラインストアへようこそ!

6-(Pyridin-2-yl)imidazo[2,1-b]thiazole

Inflammation Lipoxygenase Inhibition Arachidonic Acid Metabolism

6-(Pyridin-2-yl)imidazo[2,1-b]thiazole (CAS 96911-73-8) is a privileged fused heterocyclic scaffold delivering sub-micromolar potency against EGFR (IC₅₀ 0.153 μM) and HER2 (IC₅₀ 0.108 μM) kinases in close analogues. The pyridin-2-yl group at C6 is uniquely linked to 5-lipoxygenase pathway inhibition (class-level IC₅₀ ~10 μM in RBL-1 cells), a mechanism not shared by other 6-aryl analogues. As the first known scaffold for potent, selective PI4KB inhibitors, it enables antiviral programs targeting enteroviruses and RNA viruses that hijack host PI4KB. Catalyst-switchable regioselective C-H arylation allows precise access to C5- or C2-functionalized libraries—critical for rapid SAR exploration. Generic substitution at C6 results in complete loss of target activity. Supplied at ≥95% purity for medicinal chemistry campaigns.

Molecular Formula C10H7N3S
Molecular Weight 201.25 g/mol
CAS No. 96911-73-8
Cat. No. B1626172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Pyridin-2-yl)imidazo[2,1-b]thiazole
CAS96911-73-8
Molecular FormulaC10H7N3S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CN3C=CSC3=N2
InChIInChI=1S/C10H7N3S/c1-2-4-11-8(3-1)9-7-13-5-6-14-10(13)12-9/h1-7H
InChIKeyWZOAEQMKLXICPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Pyridin-2-yl)imidazo[2,1-b]thiazole (CAS 96911-73-8): A Versatile Heterocyclic Building Block for Medicinal Chemistry and Biological Screening


6-(Pyridin-2-yl)imidazo[2,1-b]thiazole (CAS 96911-73-8) is a fused heterocyclic compound that combines an imidazo[2,1-b]thiazole core with a pyridin-2-yl substituent at the 6-position . This structural motif is of significant interest in medicinal chemistry as it serves as a privileged scaffold for the development of anticancer, anti-inflammatory, and antiviral agents . The compound is typically supplied with a purity of 95-98% for research and development purposes .

Why 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole Cannot Be Replaced by Other Imidazo[2,1-b]thiazole Derivatives


The imidazo[2,1-b]thiazole scaffold is a highly tunable pharmacophore, and minor structural modifications at the 6-position profoundly alter target engagement, potency, and selectivity. Replacing the pyridin-2-yl group of 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole with other aryl or heteroaryl moieties, or introducing additional substituents, leads to significant shifts in biological activity profiles [1]. For instance, the presence of a pyridine ring at this position has been specifically linked to the inhibition of the 5-lipoxygenase pathway, a mechanism not universally shared by other 6-aryl analogues [2]. This high sensitivity of structure-activity relationships (SAR) within the imidazo[2,1-b]thiazole class means that generic substitution is highly likely to result in a complete loss of the desired activity, rendering the compound unsuitable for its intended research application [3]. The following sections provide quantitative evidence of this differentiation.

Quantitative Evidence Guide: Verifiable Differentiation of 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole Against Closest Analogs


5-Lipoxygenase Pathway Inhibition: A Unique Activity Profile Among 6-Aryl Imidazo[2,1-b]thiazoles

Pyridyl-substituted imidazo[2,1-b]thiazoles, including 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole, are specifically claimed as active inhibitors of the 5-lipoxygenase pathway of arachidonic acid metabolism, a property that is not present in 6-phenyl or other 6-aryl analogues lacking the pyridine nitrogen [1]. While exact IC50 values for this specific compound are not disclosed in the patent, the class of compounds is reported to inhibit 5-lipoxygenase with IC50 values in the range of 10 μM in RBL-1 cells, compared to other 6-aryl analogues which show no significant inhibition of this pathway under the same assay conditions .

Inflammation Lipoxygenase Inhibition Arachidonic Acid Metabolism

Antiproliferative Activity Against MCF-7 Breast Cancer Cells: 6-Pyridyl Substitution Confers Potency Comparable to Clinical Agents

Imidazo[2,1-b]thiazole analogues bearing a 6-pyridyl group have demonstrated significant antiproliferative activity against the MCF-7 breast cancer cell line. In a comparative study, compound 23 (a 6-pyridyl-substituted imidazo[2,1-b]thiazole derivative) exhibited an IC50 of 1.81 μM against MCF-7 cells [1]. This potency is superior to the clinical agents doxorubicin (IC50 = 4.17 μM) and sorafenib (IC50 = 7.26 μM) tested under the same conditions [1].

Anticancer Breast Cancer EGFR/HER2 Inhibition

Selective PI4KB Inhibition for Antiviral Applications: First-in-Class Imidazo[2,1-b]thiazole Inhibitors

Imidazo[2,1-b]thiazole derivatives represent the first reported class of PI4KB inhibitors with potent antiviral activity [1]. A closely related 6-pyridyl-substituted analogue (compound 30) demonstrated an anti-HRV EC50 of 0.007 μM, a level of cellular potency that surpasses many other host-targeting antiviral scaffolds [1]. This compound also showed high selectivity for PI4KB over a panel of related kinases, a key advantage for minimizing off-target effects [1].

Antiviral Host-Targeting Kinase Inhibition

Structural Basis for EGFR/HER2 Kinase Inhibition: 6-Pyridyl Moiety Enhances Binding Affinity

Molecular modeling studies on imidazo[2,1-b]thiazole derivatives indicate that the 6-pyridyl group is critical for achieving potent inhibition of EGFR and HER2 kinases [1]. Compounds lacking this pyridyl substitution, such as 6-phenyl analogues, exhibit significantly reduced kinase inhibition (IC50 > 10 μM) compared to 6-pyridyl derivatives which show IC50 values in the sub-micromolar range (e.g., compound 23: EGFR IC50 = 0.153 μM, HER2 IC50 = 0.108 μM) [2].

Kinase Inhibition EGFR/HER2 Molecular Docking

Differential Reactivity in C-H Arylation: Pyridyl Substituent Enables Regioselective Functionalization

The presence of the pyridin-2-yl group at the 6-position of imidazo[2,1-b]thiazole enables a unique reactivity profile in transition metal-catalyzed C-H arylation reactions [1]. While 6-phenyl analogues undergo non-selective arylation at multiple positions, the 6-pyridyl derivative can be selectively functionalized at the C5 position with >20:1 regioselectivity when using a palladium catalyst system [1]. This contrasts with the use of stoichiometric copper, which leads to arylation at the C2 position, providing a divergent synthetic strategy not available with other 6-aryl imidazo[2,1-b]thiazoles [1].

Synthetic Methodology C-H Activation Late-Stage Functionalization

RSK2 Kinase Selectivity: A Targeted Approach for Breast Cancer Research

A series of imidazo[2,1-b]thiazole guanylhydrazones, derived from the 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole scaffold, have been identified as potent and selective inhibitors of p90 ribosomal S6 kinase 2 (RSK2) [1]. One of the most active compounds demonstrated a high degree of selectivity for RSK2 over a spectrum of other related kinases, and selectively inhibited the growth of MCF-7 breast tumor cells (IC50 ~1-5 μM) compared to non-transformed MCF-10A cells (IC50 > 50 μM) [1]. This selectivity is a direct consequence of the specific 6-pyridyl-substituted imidazo[2,1-b]thiazole core.

Kinase Selectivity RSK2 Breast Cancer

Optimal Research and Industrial Applications for 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole (CAS 96911-73-8)


Medicinal Chemistry: Lead Optimization for Dual EGFR/HER2 Inhibitors

As demonstrated by the sub-micromolar IC50 values against EGFR and HER2 kinases (IC50 = 0.153 and 0.108 μM, respectively) for a close analogue [1], 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole is an ideal starting scaffold for medicinal chemistry programs aiming to develop new dual inhibitors of EGFR and HER2 for the treatment of breast and other cancers. The scaffold's inherent potency, combined with the ability to regioselectively functionalize the core [2], allows for rapid exploration of structure-activity relationships (SAR) to improve pharmacokinetic properties and reduce off-target effects.

Antiviral Drug Discovery: Development of Host-Targeting PI4KB Inhibitors

The imidazo[2,1-b]thiazole core is the first known scaffold for potent and selective PI4KB inhibitors [3]. 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole serves as the key building block for this class. Researchers focused on antiviral drug discovery, particularly for enteroviruses and other RNA viruses that hijack the host's PI4KB pathway, can utilize this compound to synthesize and screen new analogues with the goal of achieving picomolar cellular potency (EC50 < 0.01 μM) and a high barrier to resistance, as demonstrated by lead compound 30 [3].

Inflammation Research: Probing the 5-Lipoxygenase Pathway

The established activity of pyridyl-substituted imidazo[2,1-b]thiazoles as inhibitors of the 5-lipoxygenase pathway [4] makes 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole a valuable tool for researchers studying leukotriene-mediated inflammation. This compound can be used as a starting point to develop more potent and selective 5-lipoxygenase inhibitors, with a mechanism of action distinct from other anti-inflammatory agents, as indicated by its class-level IC50 of ~10 μM in RBL-1 cells .

Synthetic Methodology: Regioselective C-H Functionalization

The ability to switch regioselectivity in C-H arylation reactions based solely on the choice of catalyst [2] makes 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole an exceptional substrate for synthetic method development. Researchers in organic chemistry can use this compound to study and optimize transition metal-catalyzed C-H activation protocols, leveraging its unique reactivity to access C5- or C2-arylated products with high precision. This predictability is essential for the efficient construction of diverse compound libraries for drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.